2-Bromo-1-chloro-4-fluoro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide, which provides good to excellent yields of the desired methoxylated product . Another approach involves the bromination of 1-chloro-4-fluoro-3-methoxybenzene using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nucleophilic substitution reactions. These methods ensure the efficient and scalable production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the halogenated benzene to less substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, bromine for bromination, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide yields methoxylated products, while oxidation reactions produce quinones .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but lacks the methoxy group.
2-Bromo-1-fluoro-4-methoxybenzene: Similar but lacks the chlorine atom.
1-Bromo-4-methoxybenzene: Similar but lacks both chlorine and fluorine atoms.
Uniqueness
2-Bromo-1-chloro-4-fluoro-3-methoxybenzene is unique due to the presence of all four substituents (bromine, chlorine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and industrial applications .
Eigenschaften
Molekularformel |
C7H5BrClFO |
---|---|
Molekulargewicht |
239.47 g/mol |
IUPAC-Name |
2-bromo-1-chloro-4-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 |
InChI-Schlüssel |
NENRZNBXEPWVJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.